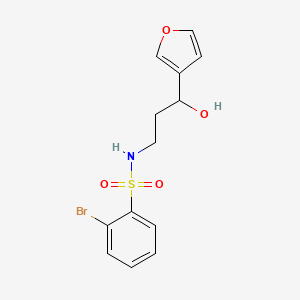

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCBRDYGDTTXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the furan ring and the benzenesulfonamide group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

Reduction: The bromine atom can be reduced to form a hydrogenated product.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction and substitution can lead to various functionalized benzenesulfonamide compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, a furan ring, and a benzenesulfonamide moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 343.22 g/mol. The presence of the furan ring enhances its reactivity and biological activity, making it a subject of interest for various applications.

Antibacterial and Antiviral Activities

Sulfonamides are well-known for their diverse biological activities, including antibacterial and antiviral effects. Preliminary studies indicate that 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide may exhibit significant interactions with enzymes involved in bacterial and viral replication. Compounds with similar structures have shown promising results in inhibiting bacterial growth and viral infections, suggesting that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonamide structures often act as enzyme inhibitors. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes in metabolic pathways relevant to cancer treatment. The interaction of this compound with specific enzymes could lead to the development of targeted therapies for various diseases, including cancer.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound make it an ideal candidate for SAR studies in drug discovery. By modifying different parts of the molecule, researchers can explore how changes affect biological activity and selectivity towards specific targets. This approach is crucial for optimizing therapeutic efficacy while minimizing side effects.

Potential as a Lead Compound

Given its structural similarities to other biologically active sulfonamides, this compound may serve as a scaffold for synthesizing new derivatives with enhanced pharmacological properties. The versatility of the sulfonamide class allows for modifications that can improve solubility, bioavailability, and target specificity.

Binding Affinity Studies

Investigations into the binding affinity of this compound with human serum albumin (HSA) have shown promise in understanding its pharmacokinetic properties. Such studies are essential for predicting how the compound behaves in biological systems and its potential therapeutic efficacy.

Mechanism of Action

The exact mechanism of action for 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and benzenesulfonamide group play crucial roles in these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The primary distinction between 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide and its closest analogs lies in:

- Substituent Position : The bromine atom is at the ortho position (C2) in the target compound versus the para position (C4) in analogs like 4-bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide ().

- Aromatic Systems : The target compound features a furan-3-yl group, whereas analogs incorporate a methoxynaphthalen-1-yl moiety.

- Linker Modifications : Both compounds share a 3-hydroxypropyl linker, but the naphthalene-based analog includes an additional methoxy group.

Table 1: Structural Comparison

| Feature | Target Compound | Analog (4-Bromo-N-(3-hydroxypropyl)-naphthalenyl) |

|---|---|---|

| Bromine Position | C2 (ortho) | C4 (para) |

| Aromatic Substituent | Furan-3-yl | 4-Methoxynaphthalen-1-yl |

| Hydroxypropyl Linker | Present | Present |

| Additional Functional Group | None | Methoxy (-OCH₃) |

Spectroscopic Properties

- 13C NMR : The naphthalenyl analog () shows distinct shifts at δ 169.84 (sulfonamide carbonyl) and δ 155.74 (aromatic carbons), whereas furan-based compounds typically exhibit signals near δ 140–150 for furan carbons .

- Mass Spectrometry: The analog’s ESI-MS shows [M+H]+ at m/z 495.0 and [M+Na]+ at m/z 517.0, consistent with its molecular weight (C₂₀H₁₉BrNO₄S). The target compound’s mass would differ due to its lighter furan substituent.

Table 2: Functional Comparison

Biological Activity

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. Its chemical structure includes a bromine atom, a furan ring, and a hydroxylated propyl chain, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 360.23 g/mol

- CAS Number : 1448069-86-0

The compound's unique structure allows it to interact with various biological targets, making it an interesting subject for pharmacological research.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The furan ring may facilitate binding to biological macromolecules, while the sulfonamide group can influence enzyme activity through competitive inhibition or allosteric modulation. The exact pathways are still under investigation but may include:

- Enzyme Inhibition : Compounds in this class often inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance and are implicated in various diseases.

- Antimicrobial Activity : Similar sulfonamides have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial infections.

Biological Activity Evaluation

Recent studies have examined the biological effects of related sulfonamide compounds, providing insights into the potential activities of this compound.

Antimicrobial Activity

Research indicated that benzenesulfonamides exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus . These findings suggest that this compound may possess similar antimicrobial capabilities.

Anti-inflammatory Properties

In vivo studies on related compounds demonstrated substantial anti-inflammatory effects. For instance, certain sulfonamides inhibited carrageenan-induced edema in rats by over 90% . This suggests that this compound could also exert anti-inflammatory effects through similar mechanisms.

Case Studies and Research Findings

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide to improve yield and purity? A:

- Multi-Step Reaction Design : Begin with functionalization of the benzenesulfonamide core via bromination (e.g., using NBS or Br₂ in controlled conditions), followed by coupling to the 3-(furan-3-yl)-3-hydroxypropylamine intermediate.

- Catalytic Efficiency : Explore palladium-catalyzed cross-coupling for bromine substitution (e.g., Suzuki-Miyaura for furan integration) .

- Purification : Use column chromatography with polar/non-polar solvent gradients to isolate intermediates. For final purification, recrystallization in ethanol/water mixtures improves purity (>95%) .

- Reaction Monitoring : Employ TLC and HPLC to track intermediate formation, minimizing side products like dehalogenated byproducts .

Structural Characterization

Q: What spectroscopic and computational methods are recommended for confirming the structure of this compound? A:

- Spectroscopy :

- Computational :

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this sulfonamide derivative? A:

- Antimicrobial :

- Anticancer :

Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies be designed to identify critical functional groups in this compound? A:

- Systematic Substitution :

- Pharmacophore Mapping : Use Schrödinger’s Phase to model hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (bromine/furan) .

Contradictory Data Resolution

Q: If biological assays show inconsistent results, what experimental variables should be reassessed? A:

- Compound Integrity : Re-analyze purity via HPLC; impurities >2% can skew bioactivity .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .

- Assay Reproducibility : Validate with positive controls (e.g., doxorubicin for cytotoxicity) and replicate across independent labs .

Computational Modeling

Q: Which molecular docking approaches are effective for predicting interactions between this compound and biological targets? A:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX for anticancer activity) .

- Docking Workflow :

- Glide/SP : Rigid receptor docking to identify binding poses.

- QM/MM Refinement : Optimize ligand-protein interactions using ORCA for energy minimization .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Stability Challenges

Q: What strategies can address hydrolytic instability of the benzenesulfonamide group under physiological conditions? A:

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in vivo .

- Steric Shielding : Introduce methyl groups ortho to the sulfonamide to hinder nucleophilic attack .

- pH Optimization : Formulate in buffered solutions (pH 7.4) to reduce hydrolysis rates .

Stereochemistry Impact

Q: How does the stereochemistry of the 3-hydroxypropyl group influence biological activity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.